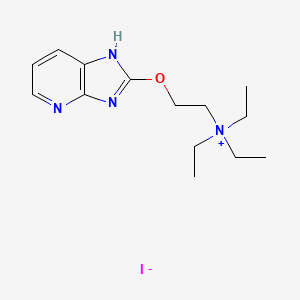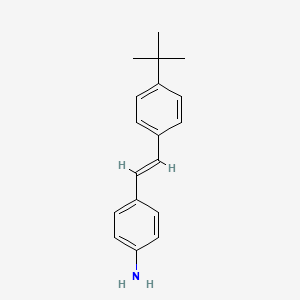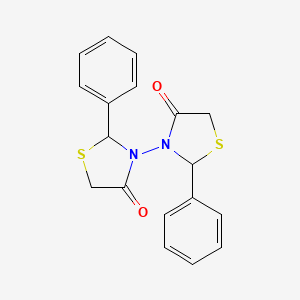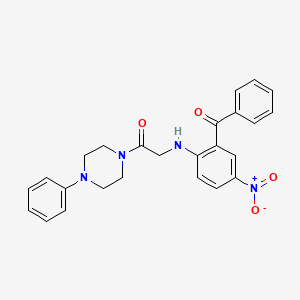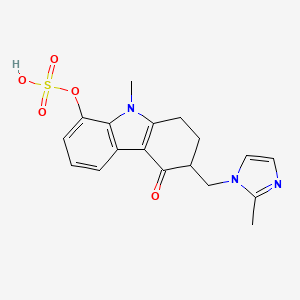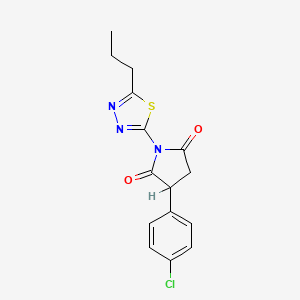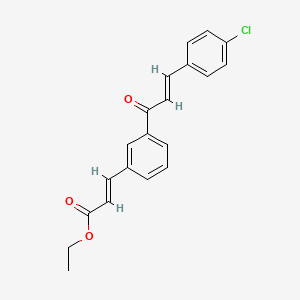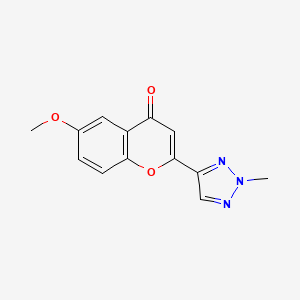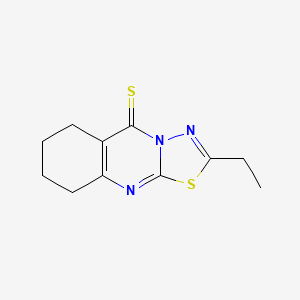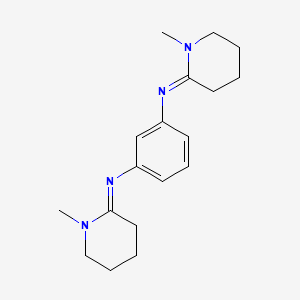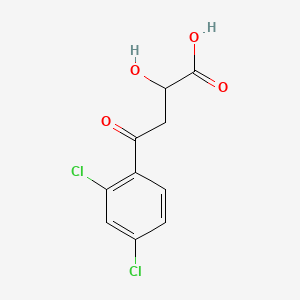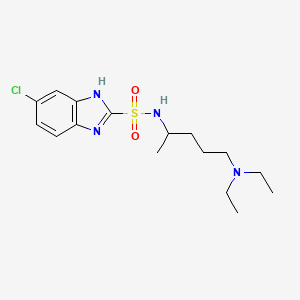
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzimidazole ring, a sulfonamide group, and a diethylamino side chain, which contribute to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with chlorosulfonic acid, followed by neutralization with a suitable base.
Attachment of Diethylamino Side Chain: The final step involves the alkylation of the benzimidazole-sulfonamide intermediate with 4-(diethylamino)-1-methylbutyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the benzimidazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-N-(4-(diethylamino)butyl)-2-methoxybenzamide: Shares structural similarities but differs in the presence of a methoxy group instead of a sulfonamide group.
5-Chloro-N-(4-(diethylamino)ethyl)-2-methoxybenzamide: Similar structure with an ethyl side chain instead of a butyl side chain.
Uniqueness
5-Chloro-N-(4-(diethylamino)-1-methylbutyl)-1H-benzimidazole-2-sulfonamide is unique due to the combination of its benzimidazole core, sulfonamide group, and diethylamino side chain, which confer distinct chemical and biological properties not found in closely related compounds.
Eigenschaften
CAS-Nummer |
115243-15-7 |
|---|---|
Molekularformel |
C16H25ClN4O2S |
Molekulargewicht |
372.9 g/mol |
IUPAC-Name |
6-chloro-N-[5-(diethylamino)pentan-2-yl]-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C16H25ClN4O2S/c1-4-21(5-2)10-6-7-12(3)20-24(22,23)16-18-14-9-8-13(17)11-15(14)19-16/h8-9,11-12,20H,4-7,10H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
FDAUDXSXPZWFPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NS(=O)(=O)C1=NC2=C(N1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


